molecular formula C7H13ClN2O2 B1377845 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1375471-37-6

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1377845
M. Wt: 192.64 g/mol
InChI Key: ZTRKROAEKACIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the molecule’s stereochemistry, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a propan-2-yl group and an amino group .


Physical And Chemical Properties Analysis

The physical form of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a powder . Its molecular weight is 192.65 . Unfortunately, other specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the CAS Number: 1375471-37-6 . It is typically stored at room temperature and appears as a powder .

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests potential applications in the field of drug discovery and medicinal chemistry .

In one study, a pyrrolidine derivative showed inhibitory property against ALR2 on an in vitro model of diabetic retinopathy . This suggests that “3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride” could potentially be used in the field of diabetic retinopathy research .

Future Directions

The future directions for research on 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-amino-1-propan-2-ylpyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-4(2)9-6(10)3-5(8)7(9)11;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRKROAEKACIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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